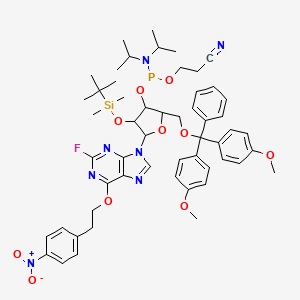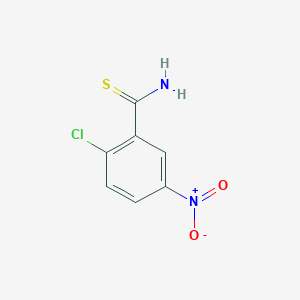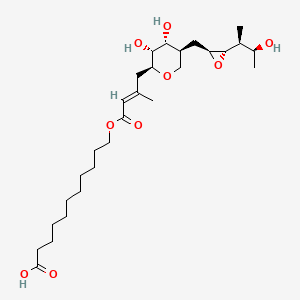
Pseudomonic Acid E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudomonic Acid E is a member of the pseudomonic acid family, which are polyketide antibiotics produced by the bacterium Pseudomonas fluorescens. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound, like its more well-known counterpart Mupirocin (Pseudomonic Acid A), is used in various medical and industrial applications due to its unique chemical structure and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pseudomonic Acid E involves complex polyketide synthesis pathways. The biosynthetic cluster responsible for its production encodes multiple type I polyketide synthase multifunctional proteins and single-function proteins . The synthetic route typically involves the assembly of a heptaketide backbone, followed by the incorporation of a pyran ring and a short fatty acid side-chain through ester linkage .
Industrial Production Methods: Industrial production of this compound is primarily achieved through submerged fermentation using Pseudomonas fluorescens cultures. The fermentation conditions, including the choice of culture medium and environmental parameters, are optimized to maximize yield and purity . The product is then recovered and purified through various biochemical processes.
化学反応の分析
Types of Reactions: Pseudomonic Acid E undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products:
科学的研究の応用
Pseudomonic Acid E has a wide range of scientific research applications:
作用機序
Pseudomonic Acid E exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition prevents the incorporation of isoleucine into bacterial proteins, leading to the cessation of bacterial growth and replication . The molecular targets and pathways involved in this mechanism are similar to those of other pseudomonic acids, with specific interactions at the active site of the enzyme .
類似化合物との比較
Mupirocin (Pseudomonic Acid A): The most well-known member of the pseudomonic acid family, used extensively in clinical settings for its potent antibacterial activity.
Pseudomonic Acid B, C, and D: Other members of the pseudomonic acid family with varying structures and antibacterial properties.
Uniqueness: Pseudomonic Acid E is unique due to its specific structural features and the particular pathways it targets in bacterial cells. Its distinct chemical structure allows for unique interactions with bacterial enzymes, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C28H48O9 |
|---|---|
分子量 |
528.7 g/mol |
IUPAC名 |
11-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyundecanoic acid |
InChI |
InChI=1S/C28H48O9/c1-18(15-25(32)35-13-11-9-7-5-4-6-8-10-12-24(30)31)14-22-27(34)26(33)21(17-36-22)16-23-28(37-23)19(2)20(3)29/h15,19-23,26-29,33-34H,4-14,16-17H2,1-3H3,(H,30,31)/b18-15+/t19-,20-,21-,22-,23-,26+,27-,28-/m0/s1 |
InChIキー |
CEYWZUWGAIPUSN-ZYRVQOIHSA-N |
異性体SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCCCC(=O)O)/C)[C@H](C)O |
正規SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCCCC(=O)O)C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)
![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)



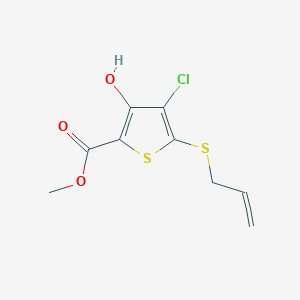
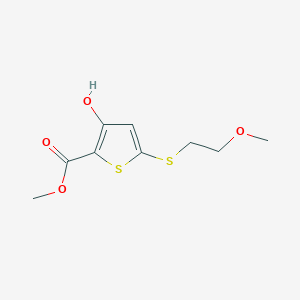
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
